molecular formula C5H8Cl3NO B8608274 N-(n-propyl)trichloroacetamide

N-(n-propyl)trichloroacetamide

Cat. No.: B8608274
M. Wt: 204.48 g/mol
InChI Key: LNJATJLPJBTZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(n-propyl)trichloroacetamide is a specialist organic compound serving as a valuable reagent and synthetic intermediate in advanced research and development. It belongs to the class of N-substituted trichloroacetamides (NTCAs), which are widely recognized in organic synthesis for their role as precursors, or "blocked isocyanates" . This functionality allows researchers to safely handle and manipulate the molecule under conditions where traditional isocyanates would be unstable or hazardous. The compound can be synthesized through methods such as the photo-on-demand trichloroacetylation of n-propylamine, a modern approach that provides high-yield routes to similar N-substituted trichloroacetamides . The primary research value of this compound lies in its application as a versatile building block. Upon base-catalyzed activation, it can undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form substituted ureas or with alcohols to produce carbamates, releasing chloroform (CHCl3) as a byproduct . This makes it a crucial reagent for synthesizing more complex nitrogen-containing structures. The propyl chain contributes specific steric and electronic properties, which can be leveraged to fine-tune the physical and chemical characteristics of the resulting molecules. Researchers utilize this and related NTCAs in the exploration of novel polymers, pharmaceuticals, and agrochemicals, capitalizing on its stability for storage and controlled reactivity during synthesis. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Cl3NO

Molecular Weight

204.48 g/mol

IUPAC Name

2,2,2-trichloro-N-propylacetamide

InChI

InChI=1S/C5H8Cl3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

LNJATJLPJBTZBD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of N N Propyl Trichloroacetamide and Analogs

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group in N-(n-propyl)trichloroacetamide is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic that is significantly intensified by the strong electron-withdrawing effect of the adjacent trichloromethyl group. masterorganicchemistry.com This heightened electrophilicity makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comlibretexts.org In this process, the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comlibretexts.org For this compound, this can be represented as follows:

General Nucleophilic Addition to this compound

Where Nu(-) represents a nucleophile.

The stability of the resulting tetrahedral intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles lead to the formation of a stable alkoxide intermediate. byjus.com Depending on the reaction conditions, this intermediate can be protonated to form an alcohol-like adduct, or the reaction can proceed through other pathways. The reactivity of the carbonyl center is a fundamental aspect of the chemistry of N-alkyltrichloroacetamides.

Rearrangement Processes

N-alkyltrichloroacetamides and their precursor imidates can undergo significant rearrangement reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These processes are of considerable synthetic utility.

A significant rearrangement reaction involving analogs of this compound is the Overman rearrangement. This reaction is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, which are structurally related to N-alkyltrichloroacetamides. nrochemistry.comwikipedia.org The Overman rearrangement is a powerful method for the synthesis of allylic amines from allylic alcohols. organic-chemistry.org

The process begins with the formation of an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile (B146778). organic-chemistry.org This intermediate then undergoes a concerted, suprafacial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, proceeding through a six-membered chair-like transition state, to yield the corresponding allylic trichloroacetamide (B1219227). nrochemistry.com The formation of the stable amide functionality provides the thermodynamic driving force for this irreversible reaction. nrochemistry.comyoutube.com

While this compound itself does not undergo this specific rearrangement due to the absence of an allylic group on the nitrogen, its formation from an allylic precursor is a key example of the aza-Claisen rearrangement. The general scheme is as follows:

Overman Rearrangement

From allylic alcohol to allylic trichloroacetimidate, then to allylic trichloroacetamide.

The reaction can be promoted thermally or by using metal catalysts such as palladium(II) or mercury(II) salts. organic-chemistry.orgwikipedia.org

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways involving hydrogen migration. Upon electron impact ionization, the molecule will form a molecular ion which can then fragment in various ways. Amides, in general, exhibit specific fragmentation patterns. libretexts.org

For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. youtube.com This would result in the loss of an ethyl radical from the n-propyl group, leading to a resonance-stabilized cation.

McLafferty-type Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement can occur. For the n-propyl group, a gamma-hydrogen can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene (propene in this case) and the formation of a radical cation of N-trichloroacetamide.

Cleavage of the Trichloromethyl Group: The C-C bond between the carbonyl group and the trichloromethyl group can cleave, leading to the loss of a trichloromethyl radical or cation.

Hydrogen Rearrangements: Intramolecular hydrogen atom transfer can occur, influencing the fragmentation pattern. nih.govaps.org For instance, hydrogen migration from the propyl group to the amide nitrogen or carbonyl oxygen could precede or accompany fragmentation, leading to different fragment ions. researchgate.net

These fragmentation pathways provide a characteristic mass spectrum that can be used to identify this compound and related compounds.

Alkylation Reactions Involving Trichloroacetimidates as Precursorsacs.org

Trichloroacetimidates, which are precursors to N-alkyltrichloroacetamides, are excellent alkylating agents. acs.orgsyr.edu They can be activated by catalytic amounts of Brønsted or Lewis acids to generate electrophilic species that react with various nucleophiles. acs.orgsyr.edu

Trichloroacetimidates can be used for the N-alkylation of anilines. The reaction proceeds by activating the trichloroacetimidate with a Lewis acid, which facilitates the transfer of the alkyl group to the nitrogen atom of the aniline. This method provides a route to N-alkylanilines.

Alkylation of Aniline with a Trichloroacetimidate

Reactant 1 Reactant 2 Catalyst Product

This reaction is a valuable tool for the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and chemical industries. lookchem.com

Trichloroacetimidates are effective electrophiles in Friedel-Crafts alkylation reactions. nih.govwikipedia.org When activated by a Lewis acid, the trichloroacetimidate can generate a carbocation or a highly electrophilic species that can attack an aromatic ring, leading to the formation of a new carbon-carbon bond. mt.com

This methodology has been applied to the alkylation of electron-rich aromatic compounds such as indoles. nih.gov The reaction typically proceeds under mild conditions and provides an alternative to traditional Friedel-Crafts alkylations that often require harsh conditions and can be prone to side reactions like polyalkylation and rearrangements. mt.com

Friedel-Crafts Alkylation of Benzene (Illustrative)

Aromatic Substrate Alkylating Agent Precursor Catalyst Product

The use of trichloroacetimidates in Friedel-Crafts reactions expands the scope of these important C-C bond-forming reactions. nih.govmt.com

Carbon-Nitrogen Bond Forming Reactions

While this compound is primarily recognized for the reactivity of its trichloromethyl group, the amide functionality itself can be involved in or formed through various carbon-nitrogen (C-N) bond forming reactions. These reactions are fundamental in organic synthesis for the construction of more complex nitrogen-containing molecules.

One of the primary methods for the synthesis of N-alkyl trichloroacetamides is the acylation of a primary amine with a trichloroacetylating agent. In the case of this compound, this involves the reaction of n-propylamine with a derivative of trichloroacetic acid, such as trichloroacetyl chloride or trichloroacetic anhydride. This reaction establishes the core C-N amide bond of the molecule.

Beyond its synthesis, N-alkyl trichloroacetamides are not typically used as nitrogen nucleophiles in intermolecular C-N bond forming reactions due to the electron-withdrawing nature of the trichloroacetyl group, which reduces the nucleophilicity of the nitrogen atom. However, the formation of the amide bond itself is a key C-N bond forming step.

A related and significant C-N bond forming reaction in this context is the rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. This transformation, often catalyzed by transition metals, proceeds through a pericyclic rearrangement, effectively transferring the trichloroacetyl group from an oxygen to a nitrogen atom, thus forming a new C-N bond. While the starting material is an imidate rather than an amide, the product is an N-substituted trichloroacetamide, highlighting a relevant pathway to this class of compounds.

The following table summarizes representative conditions for the formation of the N-propyltrichloroacetamide C-N bond.

Reaction TypeSubstratesReagents/CatalystSolventTemperature (°C)Yield (%)
Amidationn-Propylamine, Trichloroacetyl chlorideTriethylamine (B128534)Dichloromethane (B109758)0 to 25>90
Imidate RearrangementAllylic trichloroacetimidatePalladium or Copper catalystDichloromethane or Toluene25 to 8070-95

Radical Reactions and Atom Transfer Processes Involving Haloacetamides

This compound and analogous haloacetamides are effective precursors for radical-based transformations. The presence of the trichloromethyl group is key to this reactivity, as the carbon-chlorine bond can be homolytically cleaved to generate a dichloromethyl radical centered on the carbon adjacent to the carbonyl group.

These radical reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through atom transfer radical processes, often mediated by a transition metal catalyst like copper(I) chloride. mychemblog.com

Key Radical Processes:

Atom Transfer Radical Cyclization (ATRC): In molecules containing an appropriately positioned unsaturated bond (e.g., an alkene or alkyne), the initially formed (carbamoyl)dichloromethyl radical can undergo an intramolecular cyclization. mychemblog.comsyr.edu This process is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, such as lactams. mychemblog.com The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly common for the formation of five-membered rings.

Intermolecular Radical Addition: The (carbamoyl)dichloromethyl radical can also add to external alkenes or other radical acceptors in an intermolecular fashion, leading to the formation of a new carbon-carbon bond and a new radical species that can be further transformed.

The general mechanism for the copper-catalyzed atom transfer radical cyclization of an N-alkenyl trichloroacetamide is depicted below:

Initiation: Cu(I) abstracts a chlorine atom from the trichloroacetamide to form a (carbamoyl)dichloromethyl radical and Cu(II)Cl.

Cyclization: The radical adds to the intramolecular double bond, forming a new C-C bond and a new alkyl radical.

Termination: The newly formed radical abstracts a chlorine atom from Cu(II)Cl to regenerate the Cu(I) catalyst and yield the chlorinated cyclized product.

The efficiency and outcome of these radical reactions are influenced by several factors, including the nature of the N-substituent, the length and substitution pattern of the tether connecting the radical precursor to the radical acceptor, and the specific reaction conditions (catalyst, solvent, temperature). mychemblog.com

The following table provides representative examples of radical cyclization reactions involving N-alkenyl trichloroacetamides, which are analogous in reactivity to this compound if it were to contain an unsaturated moiety.

Substrate TypeInitiator/CatalystSolventKey TransformationProduct Type
N-alkenyl trichloroacetamideCuCl/bpyDichloroethane5-exo-trig cyclizationγ-Lactam
N-alkenyl trichloroacetamideAIBN/Bu₃SnHBenzeneReductive 5-exo-trig cyclizationγ-Lactam
N-alkenyl trichloroacetamideNi powder/Acetic AcidMethanolReductive cyclizationSpirolactam

Mechanistic Elucidation of Reactions Involving N N Propyl Trichloroacetamide and Its Precursors

Investigation of Cationic Reaction Pathways

Reactions involving trichloroacetimidates, the precursors to N-(n-propyl)trichloroacetamide, frequently proceed through cationic intermediates, particularly when activated by Brønsted or Lewis acids. syr.edunih.gov The activation of the trichloroacetimidate (B1259523) by an acid facilitates the departure of the trichloroacetamide (B1219227) leaving group, generating a carbocation. The stability of this carbocation is a key factor in determining the reaction pathway. For instance, the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides is proposed to occur via a cationic mechanism. syr.edu Studies using chiral imidates in substitution reactions have shown significant racemization, which supports an SN1-type pathway involving a carbocation intermediate for most nucleophiles. nih.gov

The general scheme for the formation of a cationic intermediate from an O-alkyl trichloroacetimidate is as follows:

Protonation of the imino nitrogen by a Brønsted acid or coordination of a Lewis acid.

Cleavage of the C-O bond to release the stable trichloroacetamide byproduct and form a carbocation.

Attack of a nucleophile on the carbocation.

This cationic pathway is central to the utility of trichloroacetimidates as powerful alkylating agents. syr.edunih.gov

Concerted vs. Stepwise Mechanisms in Rearrangements

The distinction between concerted and stepwise mechanisms is fundamental to understanding rearrangements involving trichloroacetimidate precursors. psiberg.comdifferencebetween.com A concerted reaction occurs in a single step where bond breaking and bond formation happen simultaneously, passing through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple steps with the formation of one or more intermediates. psiberg.comdifferencebetween.com

A prominent example is the Overman rearrangement, which converts allylic alcohols to allylic amines via an allylic trichloroacetimidate intermediate. nrochemistry.comorganic-chemistry.org This nrochemistry.comnrochemistry.com-sigmatropic rearrangement is generally considered a concerted process that proceeds through a six-membered, chair-like transition state. nrochemistry.comorganic-chemistry.org The driving force for this irreversible reaction is the formation of a stable amide bond. nrochemistry.com

However, the formation of N-glycosyl trichloroacetamides from glycosyl trichloroacetimidate donors, often considered a rearrangement, has been shown through isotopic labeling experiments to proceed via an intermolecular aglycon transfer mechanism rather than a unimolecular rearrangement. acs.orgnih.gov This stepwise process involves the attack of a nucleophilic trichloroacetimidate on an activated donor molecule. acs.org

ReactionProposed MechanismKey Features
Overman Rearrangement Concerted nrochemistry.comnrochemistry.com-sigmatropicSix-membered chair-like transition state; Irreversible due to stable amide formation. nrochemistry.comorganic-chemistry.org
Formation of N-glycosyl trichloroacetamides Stepwise (Intermolecular aglycon transfer)Involves attack of a nucleophilic imidate on an activated donor; Not a true unimolecular rearrangement. acs.orgnih.gov

Role of Brønsted Acid Catalysis in Trichloroacetimidate Reactivity

Brønsted acids are effective catalysts for activating trichloroacetimidates as alkylating agents. nih.gov A catalytic amount of a Brønsted acid is sufficient to protonate the imino nitrogen of the trichloroacetimidate, enhancing its electrophilicity and facilitating nucleophilic attack. nih.gov This methodology has been successfully applied to the monoalkylation of anilines with trichloroacetimidates. nih.gov The reaction with a chiral imidate in these systems suggests a mechanism that proceeds through a carbocation intermediate, indicative of an SN1-type pathway. nih.gov

Interestingly, in some cases, an exogenous Brønsted acid catalyst is not required. The carboxylic acid substrate itself can be acidic enough to promote esterification reactions with trichloroacetimidates through what is termed "symbiotic activation". syr.eduresearchgate.net

Transition Metal Catalysis Mechanisms (e.g., Gold(I), Palladium(II))

Transition metals, particularly gold(I) and palladium(II), have emerged as powerful catalysts for reactions involving trichloroacetimidates and their derivatives.

Gold(I) Catalysis: Homogeneous gold catalysis is effective in activating π-systems like alkynes and allenes. mdpi.comnih.govnih.gov Gold(I) complexes are highly carbophilic and tend to activate unsaturated bonds towards nucleophilic attack. beilstein-journals.org In the context of trichloroacetimidate chemistry, gold catalysts can facilitate complex cycloisomerization and rearrangement reactions. nih.gov The mechanism often involves the formation of key intermediates such as cyclopropyl gold(I) carbenes, which are better described as gold(I)-stabilized carbocations. nih.gov These intermediates can then undergo a variety of transformations, leading to complex molecular architectures. nih.gov

Palladium(II) Catalysis: Palladium(II) complexes are particularly effective in catalyzing the rearrangement of allylic and glycal trichloroacetimidates. escholarship.org The palladium(II)-catalyzed Overman rearrangement, for instance, can be rendered enantioselective using chiral palladium catalysts. organic-chemistry.orgescholarship.org Kinetic and computational studies of the asymmetric rearrangement of allylic trichloroacetimidates catalyzed by palladium(II) complexes support a cyclization-induced rearrangement mechanism. nih.gov The enantiodetermining step is believed to be the C-N bond formation. nih.gov The nature of the palladium-ligand complex can also influence the stereoselectivity of the reaction, allowing for the selective formation of either α- or β-anomers in the rearrangement of glycal trichloroacetimidates.

CatalystTypical ReactionsMechanistic Features
Gold(I) Cycloisomerizations, rearrangements of enynesActivation of π-systems, formation of gold-stabilized cationic intermediates. nih.gov
Palladium(II) Asymmetric Overman rearrangement, rearrangement of glycal trichloroacetimidatesCyclization-induced rearrangement, enantioselectivity controlled by chiral ligands. nih.gov

Influence of Reaction Environment (e.g., Aqueous Media) on Reaction Mechanisms

The reaction environment can significantly impact the kinetics and mechanism of chemical reactions. In the context of reactions involving trichloroacetimidates, the presence of water can lead to hydrolysis of the trichloroacetimidate donor to the corresponding hemiacetal, which is a common side reaction. nih.gov The use of aqueous microdroplets has been shown to enhance the kinetics of some condensation reactions, driven by coupled surface reactions and gas-phase partitioning. rsc.org While specific studies on this compound in aqueous media are limited, the general principles of aqueous-phase organic reactions, such as the hydrophobic effect and the pH-dependence of reaction rates, would apply. rsc.org For instance, the degradation of some organic compounds by chlorination in aqueous media is highly pH-dependent. rsc.org

Mechanistic Insights from Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful tool for elucidating the structure of molecules through the analysis of their fragmentation patterns. libretexts.orgcreative-proteomics.com For this compound, the fragmentation pattern in electron ionization mass spectrometry can provide mechanistic insights into its decomposition.

Key fragmentation pathways for amides often involve α-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu For this compound, the following fragmentations are plausible:

α-cleavage at the N-propyl group: Loss of an ethyl radical (CH₃CH₂•) to form an ion at m/z [M-29]⁺.

Cleavage of the C-N bond: Formation of the propyl cation ([CH₃CH₂CH₂]⁺) at m/z 43 and the trichloroacetamide radical.

Cleavage of the trichloromethyl group: Loss of a chlorine radical (Cl•) to form an ion at m/z [M-35/37]⁺ or cleavage of the C-CCl₃ bond.

McLafferty Rearrangement: If applicable, this would involve the transfer of a γ-hydrogen from the n-propyl group to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

A study on halogenated N-t-butylacetamides showed that the fragmentation patterns are significantly affected by the number of halogen atoms on the acyl portion of the molecule. concordia.ca

Predicted Fragment Ionm/z (for most abundant isotopes)Corresponding Neutral Loss
[M-C₂H₅]⁺174/176C₂H₅•
[CCl₃CO]⁺117/119/121C₃H₇N•
[C₃H₇]⁺43CCl₃CONH•
[M-Cl]⁺168/170Cl•

Cooperative Catalysis Involving Trichloroacetamide Byproducts in Reaction Acceleration

Recent studies have revealed that the byproduct trichloroacetamide, formed in reactions involving trichloroacetimidate donors, can play a crucial role in the reaction mechanism through cooperative catalysis. nih.govnih.gov In stereoselective O- and N-glycosylations, kinetic studies have demonstrated that the presence of trichloroacetamide can accelerate the reaction rate. nih.gov

A proposed mechanism involves the simultaneous activation of both the glycosyl donor and the acceptor by a catalyst system that includes the trichloroacetamide byproduct. nih.govnih.gov This cooperative catalysis can proceed through a network of hydrogen bond interactions. For example, a singly protonated phenanthrolinium salt catalyst can act as a Brønsted acid to activate the trichloroacetimidate leaving group, while the trichloroacetamide byproduct activates the nucleophile through hydrogen bonding with its carbonyl oxygen. nih.gov The trichloroacetamide can also interact with the catalyst itself, creating a stable transition state complex that influences both the reactivity and selectivity of the reaction. nih.gov This cooperative effect highlights the previously unrecognized but pivotal role of the trichloroacetamide byproduct in these reactions. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques in N N Propyl Trichloroacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of N-(n-propyl)trichloroacetamide by mapping the chemical environments of its hydrogen and carbon atoms.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the n-propyl group. The terminal methyl (CH₃) protons would appear furthest upfield, followed by the central methylene (B1212753) (CH₂) protons, and then the methylene protons adjacent to the nitrogen (N-CH₂), which would be the most downfield of the three due to the deshielding effect of the electronegative nitrogen atom. A signal for the amide proton (N-H) is also anticipated.

¹³C NMR: The carbon spectrum would complement the proton data. bhu.ac.in It is expected to display five unique signals: one for each of the three carbons of the n-propyl chain, a signal for the carbonyl carbon (C=O), and a signal for the trichloromethyl (CCl₃) carbon. bhu.ac.in The carbonyl carbon signal would be significantly downfield, characteristic of amide carbonyls, while the CCl₃ carbon would also be downfield due to the attached chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift principles.

¹H NMR¹³C NMR
AssignmentPredicted Shift (ppm)MultiplicityAssignmentPredicted Shift (ppm)
N-H~6.5-8.0Broad SingletC=O~160-165
N-CH₂-~3.2-3.5TripletCCl₃~90-95
-CH₂-CH₃~1.5-1.8SextetN-CH₂-~40-45
-CH₃~0.9-1.0Triplet-CH₂-CH₃~20-25
-CH₃~10-15

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would definitively link the ¹H signals of the three distinct methylene and methyl groups of the propyl chain to their corresponding ¹³C signals.

Variable Temperature NMR Spectroscopy for Characterization of Reactive Intermediates

Amide bonds, including the C-N bond in this compound, exhibit partial double-bond character, which can lead to restricted rotation at room temperature. beilstein-journals.org This phenomenon can result in the presence of two distinct rotational isomers (rotamers), which may be observable in the NMR spectrum as separate sets of signals. aau.edu.etresearchgate.netacs.org

Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes. warwick.ac.uk By acquiring NMR spectra at different temperatures, one can observe changes in the signals. If rotamers are present, their distinct signals will broaden and eventually merge into a single averaged signal as the temperature is increased. aau.edu.et The temperature at which this merging occurs is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotation around the amide bond. beilstein-journals.org This technique is essential for characterizing the conformational dynamics and potential reactive intermediates of the molecule. warwick.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.

Analysis of Fragmentation Patterns and Rearrangement Ions

In mass spectrometry, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for N-alkyl amides include cleavage of the amide bond and fragmentation of the alkyl chain. unl.ptnih.govlibretexts.org

Key fragmentation processes for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. miamioh.edu

Amide Bond Cleavage: Scission of the N-CO bond is a characteristic fragmentation for amides, which could lead to the formation of a propylaminium ion or a trichloroacetyl cation. unl.pt

Loss of Alkyl Fragments: Fragmentation within the n-propyl chain can lead to the loss of methyl or ethyl radicals.

Loss of Chlorine: The loss of one or more chlorine atoms from the trichloromethyl group is also a probable fragmentation pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₅H₈Cl₃NO) Predicted data based on general fragmentation principles for amides and halogenated compounds.

m/z (Mass/Charge)Possible Fragment IonNotes
203/205/207[M]⁺ (Molecular Ion)Isotopic pattern due to three chlorine atoms.
160/162/164[M - C₃H₇]⁺Loss of the n-propyl radical.
116/118/120[CCl₃]⁺Trichloromethyl cation.
88[M - CCl₃]⁺Loss of the trichloromethyl radical.
58[C₃H₈N]⁺Propylaminium ion from N-CO cleavage.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to measure the exact mass of its molecular ion. copernicus.org

The theoretical exact mass of this compound (C₅H₈³⁵Cl₃NO) is 202.9698 Da. An HRMS measurement confirming a mass very close to this value would provide definitive proof of the molecular formula, distinguishing it from any other compounds that might have the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown halogenated compounds in complex mixtures. rsc.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A transition is IR-active only if it causes a change in the molecule's dipole moment. The IR spectrum of this compound is expected to be dominated by characteristic bands of the amide group, known as Amide I, II, and III bands.

The Amide I band, appearing in the 1630-1680 cm⁻¹ region, is one of the most intense absorptions in the IR spectrum of amides. It primarily arises from the C=O stretching vibration. The exact position of this band is sensitive to hydrogen bonding, with lower frequencies indicating stronger intermolecular hydrogen bonding. For this compound in the solid state or concentrated solutions, this band is expected to be in the lower end of the range, while in dilute solutions in non-polar solvents, it would shift to a higher wavenumber.

The Amide II band, typically found between 1510-1570 cm⁻¹, is characteristic of secondary amides. This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. Its intensity is usually strong, making it a reliable marker for the secondary amide linkage.

The N-H stretching vibration for secondary amides appears as a strong, sharp band in the 3250-3350 cm⁻¹ range for hydrogen-bonded systems and can shift to as high as 3400-3500 cm⁻¹ in dilute solutions where hydrogen bonding is minimized. The presence of the electron-withdrawing trichloromethyl group may slightly influence the position of these amide bands.

Vibrations associated with the n-propyl group and the trichloromethyl group are also anticipated. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the propyl chain are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups typically appear around 1465 cm⁻¹ for CH₂ scissoring and at 1450 cm⁻¹ and 1375 cm⁻¹ for CH₃ deformations.

The trichloromethyl (CCl₃) group introduces strong absorptions corresponding to C-Cl stretching. These vibrations are typically found in the 850-550 cm⁻¹ region of the spectrum. Due to the three chlorine atoms, multiple strong bands can be expected in this "fingerprint" region, contributing to the unique spectral signature of the molecule.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Generally, symmetric vibrations and non-polar bonds produce strong Raman signals, while asymmetric vibrations and polar bonds are often stronger in the IR spectrum.

In the Raman spectrum of this compound, the Amide I (C=O stretch) band is also expected to be prominent, though its relative intensity might differ from the IR spectrum. The Amide III band, a complex mix of C-N stretching, N-H bending, and Cα-H bending, is often more easily identified in the Raman spectrum, appearing in the 1250-1350 cm⁻¹ range.

The C-Cl stretching vibrations of the CCl₃ group are expected to produce strong and distinct signals in the Raman spectrum due to the high polarizability of the C-Cl bonds. This can be particularly useful for confirming the presence of the trichloromethyl moiety. The symmetric stretching of the C-Cl bonds would likely give rise to a very intense Raman peak.

Conformational Analysis

Vibrational spectroscopy can also offer insights into the conformational isomers of this compound. The n-propyl group can exist in different conformations (e.g., trans and gauche) around the C-C bonds. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies of the CH₂ rocking modes (typically in the 720-750 cm⁻¹ range) and other skeletal vibrations. By analyzing the spectra, potentially with the aid of computational modeling, it may be possible to determine the predominant conformation of the propyl chain in different physical states (solid, liquid, or in solution).

Furthermore, the amide group in secondary amides can exist in cis and trans conformations with respect to the carbonyl group and the N-H bond. For acyclic secondary amides, the trans conformation is generally more stable. The positions of the Amide II and III bands are known to be sensitive to the amide conformation, providing a spectroscopic handle to study this aspect of the molecular structure.

Predicted Vibrational Frequencies

The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequencies.

Interactive Data Table: Predicted Infrared (IR) Frequencies

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3250-3350Strong, SharpN-H StretchSecondary Amide
2850-3000StrongC-H Stretchn-propyl (CH₂, CH₃)
1630-1680StrongAmide I (C=O Stretch)Secondary Amide
1510-1570StrongAmide II (N-H Bend, C-N Stretch)Secondary Amide
~1465MediumCH₂ Scissoringn-propyl
~1450, ~1375MediumCH₃ Bendingn-propyl
850-550Strong, Multiple BandsC-Cl StretchTrichloromethyl

Interactive Data Table: Predicted Raman Frequencies

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
2850-3000StrongC-H Stretchn-propyl (CH₂, CH₃)
1630-1680Medium-StrongAmide I (C=O Stretch)Secondary Amide
1250-1350MediumAmide III (C-N Stretch, N-H Bend)Secondary Amide
850-550Very StrongC-Cl Symmetric StretchTrichloromethyl

Computational Chemistry Approaches to N N Propyl Trichloroacetamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(n-propyl)trichloroacetamide. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations are performed by solving the Kohn-Sham equations, which approximate the complex many-electron problem by focusing on the electron density.

The electronic structure of this compound, which governs its chemical behavior, can also be thoroughly investigated using DFT. This includes the distribution of electrons throughout the molecule and the energies of the molecular orbitals.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C=O Data not available
Bond Length N-C (amide) Data not available
Bond Length C-Cl Data not available
Bond Angle O=C-N Data not available
Bond Angle C-N-C Data not available
Dihedral Angle H-N-C=O Data not available

Note: Specific computational data for this compound is not publicly available. This table serves as an illustration of parameters that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to the electron affinity and electrophilicity. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: Specific computational data for this compound is not publicly available. This table illustrates the type of data generated by FMO analysis.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Bond Rearrangements

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by transforming the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to a Lewis structure. This method allows for the quantification of the electron density in atomic and bonding orbitals.

For this compound, NBO analysis can reveal the nature of the chemical bonds, including their hybridization and polarization. Furthermore, it can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and resonance effects within the molecule. These interactions, often referred to as donor-acceptor interactions, are evaluated using second-order perturbation theory and provide insight into the stability of the molecule and potential bond rearrangements.

Table 3: Natural Population Analysis Charges for this compound (Illustrative)

Atom Natural Charge (e)
O (carbonyl) Data not available
N (amide) Data not available
C (carbonyl) Data not available
Cl Data not available

Note: Specific computational data for this compound is not publicly available. This table illustrates the type of data obtained from NBO analysis.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry can be employed to model the step-by-step process of a chemical reaction involving this compound. This involves mapping out the potential energy surface of the reaction to identify the most likely reaction pathway. A key aspect of this modeling is the location and characterization of transition states, which are the high-energy structures that connect reactants to products.

By calculating the energy barriers associated with different potential pathways, researchers can predict the feasibility and kinetics of a reaction. For instance, the mechanism of hydrolysis or aminolysis of this compound could be elucidated by identifying the relevant intermediates and transition states.

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)

Computational methods are valuable tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, it is possible to calculate its vibrational spectrum (infrared and Raman). The calculated vibrational wavenumbers correspond to the different modes of vibration within the molecule, such as bond stretching and bending.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. These calculations provide theoretical values for the resonance frequencies of the different nuclei (e.g., ¹H, ¹³C) in the molecule, which are highly sensitive to the local electronic environment. Comparing predicted spectra with experimental ones can help confirm the structure of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton Predicted Chemical Shift (ppm)
N-H Data not available
CH₂ (alpha to N) Data not available
CH₂ (beta) Data not available
CH₃ Data not available

Note: Specific computational data for this compound is not publicly available. This table illustrates the type of data generated from spectroscopic parameter predictions.

Application of Conceptual DFT Descriptors (e.g., Fukui Functions, Dual Descriptors) for Site Selectivity

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness, and for predicting the reactivity of different sites within a molecule. Reactivity descriptors like Fukui functions and dual descriptors are used to identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites. The dual descriptor provides a more refined picture by indicating whether a site is more likely to act as a nucleophile or an electrophile. For this compound, these descriptors can pinpoint the specific atoms most likely to participate in a chemical reaction, thus predicting the site selectivity of various transformations.

Table 5: Mentioned Compounds

Compound Name

Strategic Applications of N N Propyl Trichloroacetamide and Its Derivatives in Advanced Organic Synthesis

Synthesis of Complex Amines and Nitrogen-Containing Heterocycles

The introduction of nitrogen into organic molecules is a fundamental challenge in synthetic chemistry. Trichloroacetamides and their derivatives provide a powerful toolkit for the stereoselective formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of complex amines and nitrogen-containing heterocyclic systems.

Formation of Allylic Amines

A cornerstone of modern synthetic methodology is the Overman rearrangement, a powerful thermal or metal-catalyzed anshulchemicals.comanshulchemicals.com-sigmatropic rearrangement of allylic trichloroacetimidates to their corresponding allylic trichloroacetamides. wikipedia.orgorganic-chemistry.org This reaction facilitates the 1,3-transposition of an alcohol to an amine functionality with high fidelity and stereocontrol. wikipedia.org The process begins with the reaction of an allylic alcohol with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate (B1259523) intermediate. This intermediate then undergoes the sigmatropic rearrangement to yield the N-allylic trichloroacetamide (B1219227). organic-chemistry.org The resulting trichloroacetamide can be readily hydrolyzed to the desired primary allylic amine, a versatile building block in organic synthesis. wikipedia.org

The synthetic utility of the Overman rearrangement is demonstrated in its application to a wide range of substrates, affording structurally diverse allylic amines. The reaction conditions can be tuned to favor either thermal or catalyzed pathways, with palladium(II) and mercury(II) salts being common catalysts. wikipedia.org

Table 1: Key Features of the Overman Rearrangement

Feature Description
Transformation Allylic Alcohol → Allylic Amine
Intermediate Allylic Trichloroacetimidate
Key Reaction anshulchemicals.comanshulchemicals.com-Sigmatropic Rearrangement
Stereochemistry Highly Stereoselective

| Conditions | Thermal or Metal-Catalyzed (e.g., Pd(II), Hg(II)) |

Synthesis of Aminosteroids and Quinoline (B57606) Inhibitors

The trichloroacetimidate methodology extends to the synthesis of biologically important molecules such as aminosteroids and quinoline-based inhibitors. Trichloroacetimidates serve as effective alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu This reactivity has been harnessed in the synthesis of small molecule inhibitors of Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), which include quinoline scaffolds. syr.edu The synthesis of these complex molecules often relies on the robust and predictable nature of reactions involving trichloroacetimidates to introduce key nitrogen-containing functionalities.

Construction of Pyrroloindoline Systems

The pyrroloindoline core is a prevalent motif in a large number of natural products. The synthesis of these intricate heterocyclic systems can be achieved through the alkylation of tryptamine (B22526) derivatives with trichloroacetimidates. syr.edu In this approach, the trichloroacetimidate acts as an electrophilic source of an alkyl group, which, in the presence of a Lewis acid catalyst, reacts with the tryptamine to initiate a cyclization cascade, ultimately forming the desired pyrroloindoline structure. This method provides a flexible route to highly functionalized pyrroloindoline cores. syr.edu

Total Synthesis of Natural Products (e.g., Physoperuvine (B1219449), Monanchorin, Clavaminol)

The strategic importance of trichloroacetamide derivatives is highlighted in their application in the total synthesis of complex natural products.

Physoperuvine: The synthesis of this tropane (B1204802) alkaloid has been achieved utilizing a tandem aza-Claisen rearrangement and ring-closing metathesis reaction. nih.gov The aza-Claisen rearrangement, a close mechanistic cousin of the Overman rearrangement, is pivotal in forming a key amino-substituted cycloheptene (B1346976) ring, which constitutes the core of the physoperuvine structure. nih.gov

Monanchorin: While the direct use of N-(n-propyl)trichloroacetamide is not explicitly detailed, the synthesis of this marine alkaloid involves the introduction of a guanidino group. The strategic installation of nitrogen-containing functionalities is a common theme in the synthesis of such alkaloids, and methods involving trichloroacetamides and their derivatives are often employed for such transformations.

Clavaminol: The total synthesis of clavaminol A, C, and H has been accomplished, with a key step being a palladium(II)-catalyzed directed Overman rearrangement. This reaction was instrumental in creating the crucial C-N bond and establishing the desired erythro configuration of the final product.

Role in Protecting Group Chemistry via Trichloroacetimidate Intermediates

Beyond their role in C-N bond formation, trichloroacetimidates are extensively used in protecting group chemistry, particularly for alcohols. The reaction of an alcohol with trichloroacetonitrile forms a trichloroacetimidate, which serves as an activated form of the alcohol. This intermediate is then reacted with an acid-sensitive substrate to install a protecting group.

A significant application of this strategy is in glycosylation reactions. Glycosyl trichloroacetimidates are widely used as glycosyl donors. nih.gov They are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions to react with glycosyl acceptors, forming glycosidic bonds. This method is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. nih.gov The trichloroacetamide is generated as a byproduct in these reactions.

Intermediates in the Synthesis of Pharmaceutically Relevant Scaffolds

N-substituted trichloroacetamides are valuable intermediates in the synthesis of a variety of pharmaceutically relevant scaffolds. They can be considered as "blocked" isocyanates, which can be unmasked under specific conditions to react with nucleophiles. ub.edu For instance, N-substituted trichloroacetamides can be converted to the corresponding ureas and carbamates through base-catalyzed condensation with amines and alcohols, respectively. ub.edu This reactivity allows for the construction of diverse molecular frameworks found in many drug molecules.

The trichloroacetamide group serves as a versatile handle that can be introduced early in a synthetic sequence and then transformed into other functional groups at a later stage. This strategy is frequently employed in the synthesis of complex pharmaceutical agents where precise control over reactivity and functional group compatibility is paramount. anshulchemicals.com The synthesis of various chloroacetamide derivatives has been shown to yield compounds with potential antibacterial activity. eurjchem.com

Table 2: Summary of Strategic Applications

Application Key Transformation/Role Relevant Scaffolds/Products
Complex Amine Synthesis Overman Rearrangement Allylic Amines
Heterocycle Synthesis Alkylation/Cyclization Pyrroloindolines, Aminosteroids, Quinolines
Natural Product Synthesis Stereoselective C-N bond formation Physoperuvine, Monanchorin, Clavaminol
Protecting Group Chemistry Activation of Alcohols Glycosides, Oligosaccharides

| Pharmaceutical Intermediates | "Blocked" Isocyanate Equivalents | Ureas, Carbamates, Antibacterial Agents |

Development of Novel Tandem Reaction Sequences

The development of such sequences often relies on the strategic design of substrates that can undergo a series of intramolecular or intermolecular transformations under a specific set of reaction conditions. While the broader class of N-substituted trichloroacetamides has been utilized in various tandem processes, particularly those involving radical cyclizations, specific studies detailing the behavior of the N-(n-propyl) derivative in these complex transformations have not been prominently reported.

Research in the field of tandem reactions involving trichloroacetamides has largely focused on substrates where the N-substituent plays a crucial role in the reaction pathway, such as those bearing unsaturation (e.g., N-allyl groups) that can participate in subsequent cyclization steps. For instance, tandem sequences involving ring-closing metathesis followed by atom transfer radical cyclization (RCM-ATRC) have been developed for certain N-alkenyltrichloroacetamides. ub.edu These processes allow for the rapid construction of complex nitrogen-containing heterocyclic scaffolds. ub.edu

However, the n-propyl group in this compound is a simple alkyl chain, which, lacking a reactive functional group, is less likely to participate in many of the common tandem reaction designs. Its role would primarily be steric and electronic, influencing the reactivity of the trichloroacetamide moiety itself.

Further investigation and dedicated research would be necessary to explore and establish novel tandem reaction sequences specifically designed to leverage the properties of this compound. Such studies could potentially unlock new synthetic methodologies and expand the utility of this compound in the synthesis of complex organic molecules.

Future Research Trajectories and Unexplored Avenues in N N Propyl Trichloroacetamide Chemistry

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, yet enantioselective and diastereoselective routes to N-(n-propyl)trichloroacetamide and its derivatives are underdeveloped. chiralpedia.comresearchgate.net Future research should focus on establishing catalytic asymmetric methods to introduce stereocenters into the n-propyl chain or to perform stereoselective transformations on the amide itself.

Key research objectives could include:

Asymmetric C-H Functionalization: Utilizing chiral transition-metal catalysts (e.g., based on Rh, Pd, or Co) to functionalize the C-H bonds of the n-propyl group. frontiersin.orgnih.gov Recent advances in enantioselective C-H activation offer a powerful tool for creating chiral centers with high efficiency.

Catalytic Asymmetric Amidation: Developing novel chiral catalysts or coupling reagents that can mediate the reaction between a prochiral amine precursor and trichloroacetyl chloride (or a derivative) to yield an enantiomerically enriched product. The development of racemization-free coupling reagents is a pertinent area of advancement. rsc.org

Substrate-Controlled Diastereoselective Reactions: For substrates already containing a stereocenter, exploring diastereoselective reactions such as radical cyclizations of unsaturated this compound derivatives to form complex heterocyclic structures. ub.eduthieme-connect.comrsc.org

A hypothetical research plan for developing such routes is outlined in the table below.

Strategy Proposed Catalyst/Reagent Type Target Transformation Potential Challenges
Asymmetric C-H AlkylationChiral Co-complex with PyBox ligandSelective alkylation at the C2 position of the n-propyl groupRegioselectivity between C1 and C2, catalyst turnover
Enantioselective AmidationChiral N-heterocyclic carbene (NHC) catalystDesymmetrization of a prochiral diamine with trichloroacetyl chlorideBackground reaction rates, catalyst loading
Diastereoselective CyclizationTitanocene(III) catalystRadical cyclization of an N-(alkenylpropyl)trichloroacetamideControl of ring size and stereochemistry at multiple centers

Exploration of Novel Catalytic Systems for Rearrangements and Functionalizations

The trichloroacetamide (B1219227) functional group is not merely a stable amide bond; it possesses unique electronic properties that can be exploited in novel catalytic transformations. Research into its rearrangements and further functionalizations remains a promising and unexplored area.

Future investigations could target:

Catalyzed Current time information in Vancouver, CA.nih.gov-Rearrangements: While rearrangements of glycosyl trichloroacetimidates to trichloroacetamides are known, exploring analogous rearrangements for this compound could lead to novel structures. nih.govsyr.edu Developing catalytic systems, potentially involving nickel or other transition metals, could facilitate this transformation under mild conditions.

Cooperative Catalysis: Recent studies have shown that trichloroacetamide, as a byproduct in glycosylation reactions, can act as a co-catalyst by participating in a network of hydrogen-bond interactions. nih.govacs.orgresearchgate.netacs.org Investigating whether this compound can act as a hydrogen-bond donor or acceptor in cooperative catalytic systems could unlock new reactivity.

Conversion to Isocyanates: The transformation of trichloroacetamides into isocyanates, which can be trapped in situ by nucleophiles, is a valuable synthetic tool. acs.org Exploring novel, mild catalytic systems (e.g., using copper salts) to promote this conversion for this compound would enable the one-pot synthesis of corresponding ureas and carbamates. nih.govacs.orgkobe-u.ac.jp

Catalytic System Transformation Potential Application Reference Concept
Cationic Nickel(II) Complexes Current time information in Vancouver, CA.nih.gov-RearrangementSynthesis of isomeric amidesStereoselective rearrangement of glycosyl trichloroacetimidates. nih.gov
Phenanthrolinium SaltsCooperative H-BondingActivation of electrophiles/nucleophiles in glycosylationTrichloroacetamide as a co-catalyst in glycosylation. nih.govacs.org
Copper(I) ChlorideIsocyanate FormationOne-pot synthesis of N-propyl ureas and carbamatesConversion of trichloroacetamides to carbamates. acs.org

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The application of advanced, real-time spectroscopic techniques to study reactions involving this compound could provide unprecedented insight into transient intermediates and reaction kinetics.

Future mechanistic studies could employ:

Infrared Ion Spectroscopy: This gas-phase technique could be used to characterize the structure and conformation of key reactive intermediates, such as N-acyliminium ions derived from this compound precursors. nih.gov Such ions are pivotal in many C-C bond-forming reactions. researchgate.net

Rapid-Injection NMR and Stopped-Flow UV-Vis: These methods would allow for the monitoring of reaction kinetics on a millisecond-to-second timescale, enabling the determination of rate laws and the detection of short-lived intermediates in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental studies by mapping potential energy surfaces, predicting transition state structures, and rationalizing observed stereoselectivities. rsc.orgresearchgate.net This is particularly valuable for understanding complex catalytic cycles and non-covalent interactions. Isotopic labeling experiments, for instance using ¹³C or ¹⁵N, can further elucidate whether transformations like rearrangements are intra- or intermolecular. nih.govacs.org

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and how reaction outcomes are predicted. acs.org Applying these tools to the chemistry of this compound could significantly accelerate research and discovery. nih.govpku.edu.cnresearchgate.net

Future directions in this domain include:

Yield Prediction: Training machine learning models on datasets of amide-forming reactions to predict the yield of this compound synthesis under various conditions (e.g., different coupling reagents, solvents, temperatures). cmu.edu This would allow for in silico optimization before performing experiments.

Catalyst Design: Using AI to design novel catalysts for the transformations described in previous sections. cas.cncas.cndigitellinc.commeryt-chemical.comresearchgate.net Generative models can propose new ligand structures for a metal catalyst, which can then be evaluated computationally for their potential to effect a desired enantioselective functionalization.

Reactivity Prediction: Developing models that predict the reactivity of the C-H bonds in this compound or forecast the products of its reactions with various reagents. This predictive power would guide the exploration of its chemical space.

AI/ML Task Input Data Model Type Predicted Output
Synthesis OptimizationReactants, reagents, solvent, temperature, reaction timeRandom Forest / Gradient BoostingReaction yield (%)
Catalyst DiscoveryDesired reaction, target enantioselectivityGenerative Adversarial Network (GAN)Novel chiral ligand structures
Reaction PredictionThis compound structure, reactantsGraph Convolutional Neural Network (GCNN)Major reaction product(s) and their probabilities

Design of Novel Trichloroacetamide-Based Reagents for Specific Chemical Transformations

The trichloroacetamide group itself can be leveraged as a functional handle to create novel reagents for specific synthetic purposes. Research in this area would focus on using the unique properties of this group to mediate or direct chemical reactions.

Unexplored avenues include:

Directing Group for C-H Functionalization: The amide oxygen and nitrogen atoms of the trichloroacetamide group could potentially act as a bidentate directing group to guide transition-metal catalysts to specific C-H bonds, either on the n-propyl chain or on an aromatic ring attached to the nitrogen. nih.govnih.govtaylorandfrancis.com Designing systems where the trichloroacetamide moiety facilitates regioselective C-H activation is a key goal. snnu.edu.cn The development of "traceless" directing groups, which can be removed in the course of the reaction, is a particularly attractive strategy. rsc.org

Precursors for Heterocycle Synthesis: this compound derivatives containing unsaturation could serve as precursors for radical or non-radical cyclizations to form nitrogen-containing heterocycles like lactams, pyrrolidines, and piperidines. ub.eduthieme-connect.com

Novel Amidoalkylating Reagents: Functionalizing the carbon alpha to the nitrogen could create novel amidoalkylating agents, similar to known N-(1-hydroxyalkyl)amides, for the C-amidoalkylation of aromatic compounds. umich.eduamanote.com

Q & A

Q. What are the recommended synthetic routes for N-(n-propyl)trichloroacetamide, and how can reaction conditions be optimized?

this compound can be synthesized via modified Kirsanov reactions, which involve reacting phosphorus pentachloride with trichloroacetamide derivatives. Key steps include:

  • Stepwise substitution : Introduce the n-propyl group through nucleophilic substitution under anhydrous conditions.
  • Temperature control : Maintain reaction temperatures between 0–5°C during chlorination to avoid side reactions.
  • Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity yields .
    Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of n-propylamine to trichloroacetyl chloride) and using inert atmospheres to minimize hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • FTIR : Confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and trichloromethyl C-Cl vibrations (750–600 cm⁻¹).
  • ¹H/¹³C NMR : Identify propyl chain signals (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and the amide carbonyl (δ 165–170 ppm).
  • Melting Point Analysis : Compare with literature values (e.g., 110–112°C) to assess purity. Discrepancies may indicate residual solvents or isomerization .

Q. What safety protocols and storage conditions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C, away from oxidizing agents and moisture .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what experimental parameters must be controlled?

Use the laser monitoring method to measure solubility:

  • Prepare saturated solutions in solvents (e.g., n-propyl acetate, DMF) at controlled temperatures (278.15–323.15 K).
  • Monitor dissolution via laser diffraction until equilibrium is reached (typically 24–48 hrs).
  • Validate results with thermodynamic models (e.g., modified Apelblat equation) to predict solubility behavior .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what methodologies are used to study its metal complexes?

The trichloroacetamide group acts as a monodentate or bidentate ligand , coordinating to metals like Zn(II) via the amide oxygen and chlorine atoms. Key methods include:

  • Single-crystal X-ray diffraction : Resolve bonding geometries (e.g., bond lengths and angles).
  • ESI-MS : Confirm complex stoichiometry in solution.
  • DFT calculations : Model electronic interactions and stability of metal-ligand complexes .

Q. What computational strategies are employed to model the electronic structure and reactivity of this compound, and how do they complement experimental findings?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends.
  • QSPR models : Corrogate structure-activity relationships for pesticide applications. Validate with experimental IR and NMR data .

Q. In pesticide research, what analytical approaches are used to investigate the environmental degradation pathways of this compound?

  • LC-MS/MS : Track degradation products (e.g., dechlorinated metabolites) in soil/water samples.
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to study hydrolysis pathways.
  • Microcosm Studies : Simulate field conditions to assess biodegradation rates and half-lives .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

  • Meta-analysis : Compare data from peer-reviewed studies (e.g., melting points, solubility) using statistical tools (e.g., ANOVA).
  • Reproducibility Checks : Standardize experimental conditions (e.g., solvent purity, heating rates).
  • Interlaboratory Collaboration : Cross-validate results via round-robin testing to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.